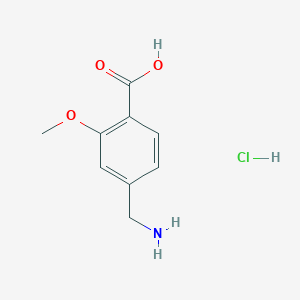

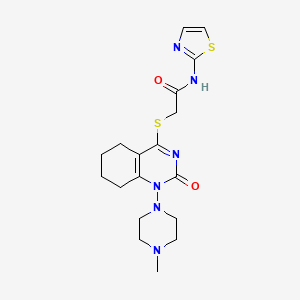

3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule that contains a quinoline core, which is a bicyclic aromatic system . Quinolines and their derivatives have been found to exhibit a wide range of biological activities and are valuable in drug research and development .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including those that form fused ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would likely be determined using standard analytical techniques .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

The compound appears to be related to a broader class of chemicals used in various synthesis and pharmacological studies. For instance, Owton et al. (1995) synthesized a compound with a similar structure, focusing on its potential as an analogue of the osteoarthritis drug rhein. This indicates a potential application in the development of novel pharmaceuticals, particularly in the treatment of conditions like osteoarthritis (Owton et al., 1995).

Role in Receptor Studies

Xu et al. (2005) explored benzamide analogues, including compounds structurally related to 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, as probes for sigma-2 receptors. Such research is critical in understanding receptor functions and developing drugs targeting these receptors, particularly in the context of neurological disorders (Xu et al., 2005).

Antitumor and Antimicrobial Potential

Chemical derivatives similar to 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide have been evaluated for their antitumor and antimicrobial properties. For example, Rivalle et al. (1983) and Habib et al. (2013) explored derivatives for their potential in treating cancer and microbial infections, suggesting a possible avenue for this compound in similar applications (Rivalle et al., 1983); (Habib et al., 2013).

Potential in Organic Chemistry and Medicinal Research

The compound and its related derivatives also have implications in organic chemistry and medicinal research. Studies like those by Kametani et al. (1979) and Song et al. (2010) demonstrate the utility of such compounds in synthesizing complex organic structures and exploring their biological activities, thereby contributing to drug discovery and development (Kametani et al., 1979); (Song et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

3,4-diethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-4-28-20-9-8-17(14-21(20)29-5-2)22(26)24-11-10-18-13-16-7-6-15(3)12-19(16)25-23(18)27/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFGUTWDFBFDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chlorophenyl)piperazino]{6-[4-(trifluoromethyl)piperidino]-3-pyridinyl}methanone](/img/structure/B2465228.png)

![2-({[6-(ethoxycarbonyl)-4H-1,3-benzodioxin-8-yl]methyl}thio)pyridinium-1-olate](/img/structure/B2465229.png)

![3-[5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2465232.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2465239.png)

![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2465248.png)